1-(1H-Benzimidazol-2-yl)ethanol
Overview
Description
1-(1H-Benzimidazol-2-yl)ethanol is a heterocyclic compound that features a benzimidazole ring fused with an ethanol group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the ethanol group in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-(1H-Benzo[d]imidazol-2-yl)ethanol, also known as 2-(1-Hydroxyethyl)benzimidazole, is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some imidazole derivatives can block signal reception at the level of PqsR, leading to a reduced transcription of certain genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the synthesis of imidazole derivatives can be influenced by various factors, including the presence or absence of certain reagents .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that this compound may have significant effects on various types of cells and cellular processes .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Benzimidazol-2-yl)ethanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an aldehyde, followed by reduction. For instance, the reaction of o-phenylenediamine with acetaldehyde in the presence of a reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products Formed:
Oxidation: Benzimidazole-2-carboxylic acid.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives with enhanced biological activities.
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1H-Benzimidazole: Lacks the ethanol group, resulting in different solubility and reactivity properties.
2-(1H-Benzimidazol-2-yl)ethanamine: Contains an amine group instead of an ethanol group, leading to different biological activities.
1-(1H-Benzimidazol-2-yl)ethanone: Features a ketone group, altering its chemical reactivity and applications.
Uniqueness: 1-(1H-Benzimidazol-2-yl)ethanol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity. This makes it a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940562 | |
Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19018-24-7 | |
Record name | α-Methyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19018-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 1-(2-benzimidazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-(1H-Benzo[d]imidazol-2-yl)ethanol?
A1: 1-(1H-Benzo[d]imidazol-2-yl)ethanol is an organic compound with the molecular formula C9H10N2O. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 162.19 g/mol. Structural studies using X-ray crystallography reveal that the molecule exists in two crystallographically independent forms within its asymmetric unit . These forms exhibit a nearly coplanar arrangement between the fused benzene and imidazole rings .
Q2: How is 1-(1H-Benzo[d]imidazol-2-yl)ethanol synthesized?
A2: The compound can be synthesized by reacting (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene . Further research might explore alternative synthesis routes and their efficiency.
Q3: What are the potential applications of 1-(1H-Benzo[d]imidazol-2-yl)ethanol in catalysis?
A3: While 1-(1H-Benzo[d]imidazol-2-yl)ethanol itself is not reported as a catalyst in the provided research, it serves as a substrate in an oxidation reaction. Specifically, a ruthenium complex, Ru(bpbp)(pbb)Cl, effectively catalyzes the oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone using hydrogen peroxide (H2O2) as the oxidant . This finding suggests potential applications in organic synthesis, where selective oxidation reactions are crucial.
Q4: What factors influence the catalytic oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-Benzo[d]imidazol-2-yl)ethanone?
A4: Research indicates that the efficiency of this catalytic oxidation is influenced by temperature and catalyst concentration . Optimal conditions involve a 1:1000:3000 molar ratio of catalyst to substrate to H2O2 at a temperature of 50°C for 5 hours, yielding 57% of 1-(1H-Benzo[d]imidazol-2-yl)ethanone . Further studies could explore the impact of solvent, reaction time, and other parameters on yield and selectivity.
Q5: What are the intermolecular interactions observed in the crystal structure of 1-(1H-Benzo[d]imidazol-2-yl)ethanol?
A5: Crystallographic analysis reveals that 1-(1H-Benzo[d]imidazol-2-yl)ethanol molecules engage in intermolecular hydrogen bonding . Specifically, O—H⋯N and N—H⋯O hydrogen bonds form a sheet-like structure parallel to the (010) plane within the crystal lattice . These interactions likely contribute to the compound's solid-state packing and physicochemical properties.
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